3-(4-((4-Fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a fluorophenyl group, a sulfonyl group, and a benzonitrile group.Physical and Chemical Properties Analysis
This compound is a solid . Its InChI code is 1S/C12H14FNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16) .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Compounds with sulfonyl and nitrile groups are valuable in organic synthesis, offering diverse reactivity for constructing heterocyclic structures and functional group transformations. For instance, the use of aryl thiocyanates and selenocyanates in 1,3-dipolar cycloaddition reactions with nitrilium betaines demonstrates the utility of nitrile groups in synthesizing heterocycles like oxadiazoles, thiadiazoles, and triazoles, which are core structures in many bioactive molecules (Greig et al., 1987). Similarly, the kinetics of reactions involving benzonitrile showcases the intricate mechanisms through which these compounds participate in chemical transformations, offering insights into their reactivity and potential applications in synthesis (Jarczewski et al., 1986).
Materials Science
In the field of materials science, partially fluorinated compounds, such as those incorporating fluorophenylsulfonyl groups, have been explored for their potential in enhancing the properties of polymers. For example, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized and evaluated for use in proton exchange membranes in fuel cells, demonstrating how fluorination can impact the physicochemical properties of materials (Sankir et al., 2007).
Drug Discovery and Biological Studies
Although explicit exclusion of drug use and dosage was requested, it's worth noting that structural motifs similar to 3-(4-((4-Fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile are prevalent in medicinal chemistry. These compounds often serve as key intermediates or scaffolds in the development of therapeutic agents. For example, compounds containing sulfonyl and piperidine groups have been synthesized and evaluated for their antimicrobial activity, showcasing the relevance of these structures in discovering new drugs (Vinaya et al., 2009).
Safety and Hazards
Conditions to avoid for this compound include heat, flames, and sparks. It should not come into contact with oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides . It’s recommended to avoid breathing mist, gas or vapours, and to avoid contacting with skin and eye .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(pyrrolidin-1-yl)benzonitrile derivatives, have been synthesized as selective androgen receptor modulators .
Mode of Action
It can be inferred that the compound might interact with its target receptors and induce changes that could lead to its therapeutic effects .
Biochemical Pathways
Based on the potential target of action, it can be hypothesized that the compound might influence the androgen receptor signaling pathway .
Pharmacokinetics
Result of Action
Based on its potential target of action, it can be hypothesized that the compound might influence cellular processes regulated by androgen receptors .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-16-4-6-17(7-5-16)26(24,25)18-8-10-22(11-9-18)19(23)15-3-1-2-14(12-15)13-21/h1-7,12,18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHNLMHSCTVXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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